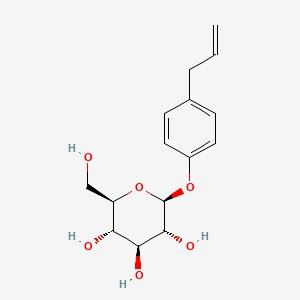

4-(2-Propenyl)phenyl-beta-d-glucopyranoside

概要

説明

4-(2-Propenyl)phenyl-beta-d-glucopyranoside is a compound that has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is used as a flavoring agent . It is also known by other names such as Chavicol beta-D-glucoside and p-Allylphenyl beta-D-glucopyranoside .

Synthesis Analysis

Phenyl β-D-glucopyranoside can be used as a starting material for the synthesis of various derivatives of β-D-glucopyranosides with potential application as anti-HIV agents . It can also serve as a model for glycosides in the gas phase for their spectroscopic investigation .Molecular Structure Analysis

The molecular structure of 4-(2-Propenyl)phenyl-beta-d-glucopyranoside is characterized by the presence of hydroxyl groups that form intermolecular interactions. These interactions add stability to the aggregates . The smallest change in a substituent, from axial to equatorial position, plays a decisive role in the formation of the dimers .Chemical Reactions Analysis

Phenyl β-D-glucopyranoside has been found to inhibit nitric oxide (NO) production, and the expression of iNOS and COX-2 . It also inhibits the nuclear translocation of NF-κB .Physical And Chemical Properties Analysis

4-(2-Propenyl)phenyl-beta-d-glucopyranoside is a white powder with a sweet aroma . It is practically insoluble or insoluble in water but soluble in ethanol . Its molecular weight is 296.32 and its chemical formula is C15H20O6 .科学的研究の応用

Antiglycation and Antioxidant Properties

4-(2-Propenyl)phenyl-beta-d-glucopyranoside has been studied for its antiglycation and antioxidant properties. Compounds related to it were isolated from Viscum album L. (European Mistletoe) and demonstrated significant anti-glycation and antioxidant effects (Choudhary et al., 2010).

Antibacterial, Antifungal, and Antioxidant Activity

Related compounds of 4-(2-Propenyl)phenyl-beta-d-glucopyranoside were prepared and analyzed for their antibacterial, antifungal, and antioxidant activities. The study included a comprehensive investigation into the relationship between the structure and activities of these compounds (Sheikh & Hadda, 2013).

Synthesis and Practical Applications

A practical synthesis method for a related compound, 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, was developed. This method is notable for its efficiency and suitability for large-scale preparation, highlighting potential industrial and pharmaceutical applications (Yuasa & Yuasa, 2004).

Spectroscopy and Structural Analysis

In a spectroscopic investigation, phenyl β-D-glucopyranoside was studied in the gas phase. This research provides insight into the structural properties of glycosides and related compounds in different phases (Talbot & Simons, 2002).

Anti-Inflammatory Activity

Phenyl-β-d-glucopyranoside, a component structurally similar to 4-(2-Propenyl)phenyl-beta-d-glucopyranoside, was found to exhibit anti-inflammatory activity in lipopolysaccharide-activated cells. It notably inhibited the production of nitric oxide and the expression of inflammation-related genes (Hwang & Lee, 2014).

Chemo- and Regioselective Acylation

A study focused on the chemo- and regioselective acylation of monosaccharides, including compounds related to 4-(2-Propenyl)phenyl-beta-d-glucopyranoside. This research has implications for understanding the chemical modifications and potential therapeutic uses of such compounds (Kawabata et al., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

CAS番号 |

64703-98-6 |

|---|---|

製品名 |

4-(2-Propenyl)phenyl-beta-d-glucopyranoside |

分子式 |

C15H20O6 |

分子量 |

296.31 |

IUPAC名 |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C15H20O6/c1-2-3-9-4-6-10(7-5-9)20-15-14(19)13(18)12(17)11(8-16)21-15/h2,4-7,11-19H,1,3,8H2/t11-,12-,13+,14-,15-/m1/s1 |

InChIキー |

BGWWYZXBGAKMRB-UXXRCYHCSA-N |

異性体SMILES |

C=CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES |

C=CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |

正規SMILES |

C=CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |

その他のCAS番号 |

64703-98-6 |

物理的記述 |

White powder; Sweet aroma |

溶解性 |

Practically insoluble or insoluble in water Soluble (in ethanol) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1659275.png)

![1-Butan-2-yl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659276.png)

![1-Chloro-4-[4-(4-ethoxyphenoxy)butylsulfanyl]benzene](/img/structure/B1659282.png)

![2-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]naphthalene](/img/structure/B1659286.png)

![2-Methoxy-4-methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]benzene](/img/structure/B1659287.png)

![1-Ethoxy-2-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659288.png)

![1,3-Dichloro-2-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B1659289.png)

![2-Bromo-1-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B1659292.png)

![3-Methoxy-4-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]benzaldehyde](/img/structure/B1659293.png)

![1-[2-(2-Fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B1659294.png)

![3-methoxy-4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]benzaldehyde](/img/structure/B1659295.png)

![3-Ethoxy-5-iodo-4-[(3-nitrophenyl)methoxy]benzaldehyde](/img/structure/B1659297.png)

![2-Bromo-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B1659298.png)